4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde can be achieved through a multi-step process. One common method involves the reaction of appropriate aldehydes with methylamine under controlled conditions. The process typically includes steps such as cyclization, oxidation, and functional group transformations to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
4-(Methylamino)furo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties compared to other similar compounds .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(methylamino)furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-10-9-7-4-6(5-12)13-8(7)2-3-11-9/h2-5H,1H3,(H,10,11) |
InChI Key |
WSGUXSGKQODXFE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1C=C(O2)C=O |
Origin of Product |
United States |
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